3-ethylthiophene-2-carbaldehyde
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Overview
Description
3-ethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an ethyl group at the third position and an aldehyde group at the second position of the thiophene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-ethylthiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with ethyl formate and phosphorus oxychloride to introduce the ethyl and aldehyde groups. Another method involves the Friedel-Crafts acylation of thiophene with ethyl chloroformate, followed by oxidation to form the aldehyde group.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-ethylthiophene-2-carboxylic acid. This process involves the use of a palladium catalyst under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 3-ethylthiophene-2-carboxylic acid.
Reduction: 3-ethylthiophene-2-methanol.
Substitution: 3-bromoethylthiophene-2-carbaldehyde (in the case of halogenation).
Scientific Research Applications
3-ethylthiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as antimicrobial and anticancer agents.
Medicine: It is utilized in the development of diagnostic reagents and therapeutic agents.
Industry: It is employed in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-ethylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, as a precursor to antimicrobial agents, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. In organic electronics, it contributes to the conductive properties of materials by facilitating charge transport through its aromatic ring structure.
Comparison with Similar Compounds
3-ethylthiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
3-methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity but may have different physical properties.
2-ethylthiophene-3-carbaldehyde: The positions of the ethyl and aldehyde groups are reversed. This structural difference can lead to variations in reactivity and applications.
3-ethylthiophene-2-carboxylic acid: The aldehyde group is replaced by a carboxylic acid group. This compound is more acidic and can participate in different types of chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
21426-07-3 |
---|---|
Molecular Formula |
C7H8OS |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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